L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine

Description

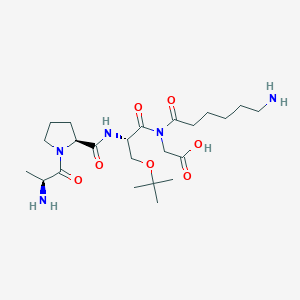

L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine is a synthetic tetrapeptide with strategic modifications enhancing its stability and functionality. The sequence comprises:

- L-Alanyl: A neutral, non-polar amino acid contributing to peptide backbone flexibility.

- O-tert-butyl-L-seryl: The O-tert-butyl group protects the serine hydroxyl, improving stability against enzymatic degradation and altering hydrophobicity .

- N-(6-aminohexanoyl)glycine: A glycine residue conjugated to a 6-aminohexanoyl spacer, which may act as a cleavable linker or facilitate conjugation to biomolecules (e.g., fluorophores or solid supports) .

This compound’s design suggests applications in molecular biology (e.g., fluorescent probes, enzyme substrates) or metabolic studies, leveraging its modified residues for targeted interactions .

Properties

CAS No. |

920746-53-8 |

|---|---|

Molecular Formula |

C23H41N5O7 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

2-[6-aminohexanoyl-[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C23H41N5O7/c1-15(25)21(33)27-12-8-9-17(27)20(32)26-16(14-35-23(2,3)4)22(34)28(13-19(30)31)18(29)10-6-5-7-11-24/h15-17H,5-14,24-25H2,1-4H3,(H,26,32)(H,30,31)/t15-,16-,17-/m0/s1 |

InChI Key |

BCEZFZDQRSQSMT-ULQDDVLXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](COC(C)(C)C)C(=O)N(CC(=O)O)C(=O)CCCCCN)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(COC(C)(C)C)C(=O)N(CC(=O)O)C(=O)CCCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine typically involves multiple steps, starting with the protection of amino groups, followed by peptide bond formation between the amino acids. The tert-butyl group is introduced through a tert-butylation reaction, and the final product is purified through crystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays to understand protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Peptides with Pro-Ala Sequences

Compound : L-Prolyl-L-alanylglycine (Pro-Ala-Gly, CAS 188983-70-2) .

- Structure : Tripeptide lacking protective groups or spacers.

- Function : Simpler structural motif used in basic peptide research or as a substrate for proteases.

- Lower molecular weight (279.3 g/mol vs. ~550–600 g/mol estimated for the target compound).

- Applications: Limited to fundamental biochemical assays, unlike the target compound’s specialized roles .

Compounds with 6-Aminohexanoyl Modifications

Compound: 3'-O-(6-aminohexanoyl)pyrimidine nucleoside triphosphates .

- Structure: Nucleotides with a 6-aminohexanoyl spacer at the 3'-OH position.

- Function : Reversible fluorescent tags for DNA polymerase substrates.

- Key Differences: The target compound’s 6-aminohexanoyl group is attached to glycine, enabling peptide-specific conjugation, whereas nucleotide derivatives focus on nucleic acid labeling. Fluorescence in nucleotide derivatives arises from anthranilamide groups , absent in the target compound.

Compound: N-(6-aminohexanoyl)-6-aminohexanoic acid .

- Structure: A self-conjugated aminohexanoic acid derivative.

- Function: Downregulated metabolite post-exercise, linked to amino acid utilization during gluconeogenesis.

- Key Differences :

- Linear structure vs. the target’s peptide backbone.

- Metabolic vs. synthetic roles; the target compound is engineered for controlled biochemical interactions.

Serine Derivatives with Protective Groups

Compound : O-tert-butyl-L-serine (hypothetical analog).

- Structure: Single amino acid with tert-butyl protection.

- Function : Prevents hydroxyl group reactivity during peptide synthesis.

- Key Differences: Isolated serine derivative lacks the peptide sequence and 6-aminohexanoyl spacer, limiting its utility to synthetic intermediates rather than functional molecules.

Glycine Conjugates

Compound : [60]Fullerene-glycine derivative (GF) .

- Structure : Fullerene core with 12 glycine residues.

- Function: Water-soluble nanomaterial for drug delivery or imaging.

- Key Differences :

Research Implications and Gaps

- The 6-aminohexanoyl group’s dual role in fluorescence (nucleotides) and metabolism highlights its versatility but necessitates context-specific analysis .

- Structural analogs like Pro-Ala-Gly lack functional complexity, emphasizing the target compound’s engineered advantages.

Biological Activity

L-Alanyl-L-prolyl-O-tert-butyl-L-seryl-N-(6-aminohexanoyl)glycine is a complex peptide compound with significant potential in various biological applications. Its unique structure and composition suggest diverse biological activities, making it a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 499.6 g/mol. The compound features multiple amino acid residues, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H41N5O7 |

| Molecular Weight | 499.6 g/mol |

| CAS Number | 920746-53-8 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity, particularly against Helicobacter pylori. Such activity is attributed to the structural features that enhance mucosal adhesion and bioavailability, which are critical for therapeutic efficacy against gastric infections .

Neuroprotective Effects

Studies have shown that peptides containing similar sequences can exhibit neuroprotective properties. For instance, L-Alanyl-L-glutamine has been linked to improved cognitive function and reduced oxidative stress in neuronal cells. The presence of amino acid residues like proline may contribute to stabilizing protein structures involved in neuroprotection .

Modulation of Amino Acid Transporters

This compound may also influence the activity of L-type amino acid transporters (LATs). LATs play crucial roles in cellular uptake of amino acids, which are vital for various metabolic processes. Research on related compounds suggests that modifications in peptide structure can enhance or inhibit transporter activity, potentially impacting cellular metabolism and growth .

Study on Antimicrobial Activity

In a controlled study, this compound was tested against strains of Helicobacter pylori. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Neuroprotective Study

Another study examined the effects of dipeptide supplementation on cognitive performance in animal models. Results indicated that subjects receiving this compound exhibited enhanced memory retention and reduced markers of oxidative stress compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.